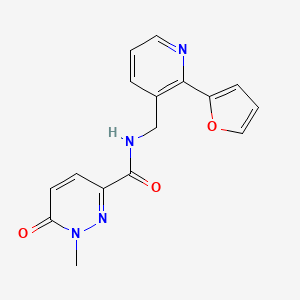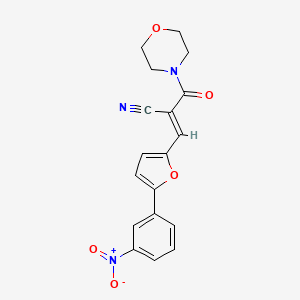
N-((2,5-dimetilfuran-3-il)metil)benzofuran-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivativesThe compound features a benzofuran ring system fused with a furan ring, making it a unique structure with potential pharmacological properties.
Aplicaciones Científicas De Investigación
N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antibacterial, antiviral, and anticancer activities.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mecanismo De Acción
Target of Action
The compound N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide is a derivative of benzofuran . Benzofuran derivatives have been found to have potential anticancer activity . They have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) .
Mode of Action
For instance, some benzofuran derivatives have been designed to partially activate the glucokinase enzyme . This interaction leads to changes in the enzyme’s activity, which can have downstream effects on cellular processes .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways. For example, they can inhibit the HIF-1 pathway, which plays a crucial role in the response to hypoxia, or low oxygen conditions, in cells . By inhibiting this pathway, benzofuran derivatives can potentially interfere with the growth and survival of cancer cells .
Result of Action
Benzofuran derivatives have been shown to exhibit various biological activities, including anticancer properties . They can inhibit the growth of cancer cells and induce cell death .
Análisis Bioquímico
Biochemical Properties
For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Cellular Effects
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Mechanism
The molecular mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide is not well-established. Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been reported to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzofuran derivatives have been reported to exhibit various effects at different dosages .
Metabolic Pathways
Benzofuran derivatives have been reported to be involved in various metabolic pathways .
Transport and Distribution
Benzofuran derivatives have been reported to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran derivatives have been reported to be localized in specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including palladium-catalyzed C-H arylation and transamidation reactions.
Introduction of the Furan Ring: The furan ring is introduced by cyclization reactions, often involving the use of 2,5-dimethylfuran as a starting material.
Coupling Reactions: The final step involves coupling the benzofuran and furan rings through amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and furan rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds like amiodarone and dronedarone, which are used as antiarrhythmic agents.
Furan Derivatives: Compounds like nitrofurantoin, which is used as an antibacterial agent.
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide stands out due to its dual benzofuran and furan ring system, which imparts unique chemical and biological properties. This dual-ring system is less common in other similar compounds, making it a subject of interest for further research .
Propiedades
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-7-13(11(2)19-10)9-17-16(18)15-8-12-5-3-4-6-14(12)20-15/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCKWRRJHNKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2422123.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2422124.png)

![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2422127.png)



![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methoxybenzamide](/img/structure/B2422134.png)
![N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2422136.png)
![3-bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2422137.png)

![7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2422141.png)
![6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2422145.png)
